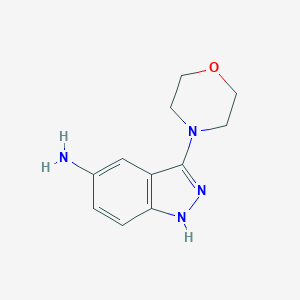
1-(4-Bromophenyl)-3-(3-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-3-(3-chlorophenyl)urea (known as BPU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BPU is a urea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用機序
BPU exerts its biological effects by inhibiting the activity of certain enzymes, including protein kinases. BPU binds to the ATP-binding site of these enzymes, preventing the binding of ATP and subsequent phosphorylation of downstream targets. This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
生化学的および生理学的効果
BPU has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. BPU has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the advantages of using BPU in lab experiments is its ability to selectively inhibit certain enzymes, making it a valuable tool for studying the function of these enzymes. However, one limitation of using BPU is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of BPU, including the development of new anticancer agents based on its structure, the investigation of its potential as an antifungal and antibacterial agent, and the development of new drug delivery systems based on its carrier properties. Additionally, further studies are needed to elucidate the mechanism of action of BPU and its potential side effects.
合成法
There are several methods for synthesizing BPU, including the reaction of 4-bromophenyl isocyanate with 3-chloroaniline in the presence of a base, or the reaction of 4-bromoaniline with 3-chlorophenyl isocyanate. Another method involves the reaction of 4-bromophenyl isocyanate with 3-chloroaniline in the presence of a palladium catalyst and a base. These methods have been optimized to produce high yields of BPU with high purity.
科学的研究の応用
BPU has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BPU has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. BPU has also been studied for its potential use as an antifungal and antibacterial agent.
In biochemistry, BPU has been used as a tool for studying the function of certain enzymes, such as protein kinases. BPU has been shown to inhibit the activity of certain protein kinases, which play a critical role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
In pharmacology, BPU has been studied for its potential use as a drug delivery system. BPU has been used as a carrier for various drugs, including anticancer agents, to improve their pharmacokinetic properties and reduce their toxicity.
特性
CAS番号 |
13142-09-1 |
|---|---|
製品名 |
1-(4-Bromophenyl)-3-(3-chlorophenyl)urea |
分子式 |
C13H10BrClN2O |
分子量 |
325.59 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C13H10BrClN2O/c14-9-4-6-11(7-5-9)16-13(18)17-12-3-1-2-10(15)8-12/h1-8H,(H2,16,17,18) |
InChIキー |
UKINRRRVXPZMRM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)Br |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)Br |
その他のCAS番号 |
13142-09-1 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



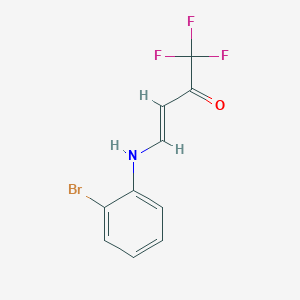
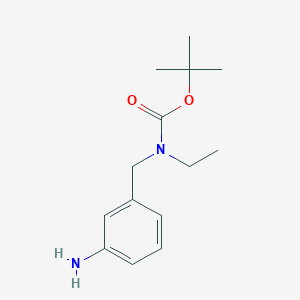
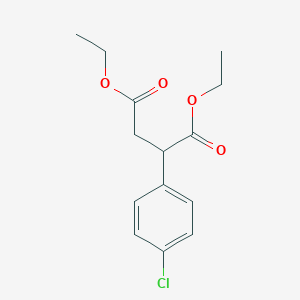
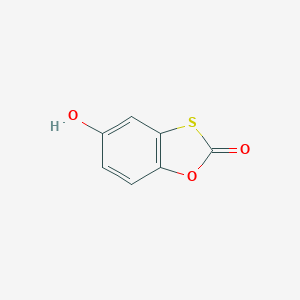
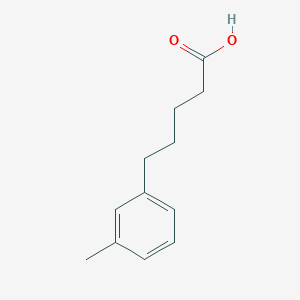
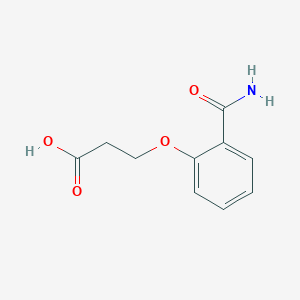
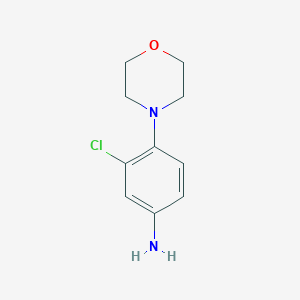
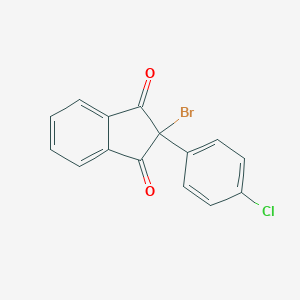
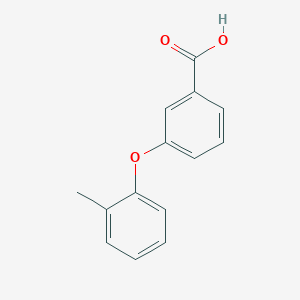
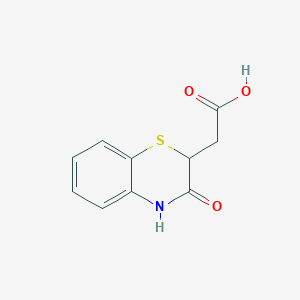
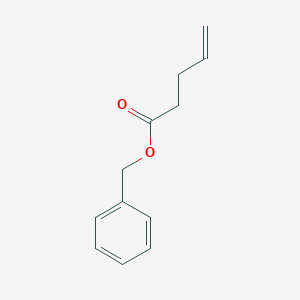
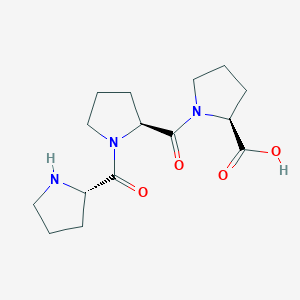
![6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B177533.png)
